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Compound of Interest

Compound Name: Fmoc-Met-OH

Cat. No.: B557415

For Researchers, Scientists, and Drug Development Professionals

The purity and structural integrity of raw materials are paramount in the synthesis of peptides
for therapeutic and research applications. Fmoc-Met-OH (N-a-9-fluorenylmethyloxycarbonyl-L-
methionine) is a critical building block in solid-phase peptide synthesis (SPPS). This guide
provides a comparative spectroscopic analysis of Fmoc-Met-OH against its common process-
related impurities and degradation products. The included experimental data and protocols will
assist in the quality control and assurance of this vital raw material.

Spectroscopic Comparison of Fmoc-Met-OH and
Potential Impurities

The quality of Fmoc-Met-OH can be compromised by the presence of several impurities, which
can arise during synthesis or storage. These include the free amino acid (Methionine), the
dipeptide (Fmoc-Met-Met-OH), the 3-alanine adduct (Fmoc-p-Ala-OH), and the oxidized form
(Fmoc-Met(O)-OH). Each of these species possesses a unique spectroscopic fingerprint that
allows for its detection and quantification.

Nuclear Magnetic Resonance (*H NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for identifying and quantifying impurities. The chemical
shifts of protons are highly sensitive to their local electronic environment, allowing for the
differentiation of the parent molecule from its related substances.
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Table 1: Comparative *H NMR Data (in DMSO-ds)

Compound Key Diagnostic Signals (6, ppm)

~7.9 (d, 2H, Fmoc), ~7.7 (t, 2H, Fmoc), ~7.4 (t,
2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~4.3-4.2 (m, 3H,

Fmoc-Met-OH Fmoc CH, CHz), ~4.1 (m, 1H, a-CH), ~2.5 (t,
2H, y-CH2), ~2.1 (s, 3H, S-CHs), ~2.0-1.9 (m,
2H, B-CHz)

~3.7 (t, 1H, a-CH), ~2.6 (t, 2H, y-CH2), ~2.1 (s,
Methionine 3H, S-CHs), ~2.0 (m, 2H, B-CH3z) [Note: Lacks

Fmoc signals]

Additional set of methionine proton signals, with

slight shifts in the a-CH and NH protons of the
Fmoc-Met-Met-OH .

second Met residue. The presence of a second

S-CHs signal is a key indicator.

Signals for (-alanine protons: ~3.3 (g, 2H, CHz-
Fmoc-[3-Ala-OH N), ~2.4 (t, 2H, CH2-COOH). Lacks methionine-
specific signals (S-CHs, y-CHz, 3-CHz).

Downfield shift of the S-CHs signal to ~2.7 ppm.

The adjacent y-CH2 protons also experience a
Fmoc-Met(O)-OH ] )

downfield shift. The presence of two

diastereomers may lead to signal splitting.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.
The presence or absence of characteristic absorption bands can be used to identify impurities.

Table 2: Comparative FT-IR Data (cm™1)
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Compound Key Diagnostic Bands (cm~?)

~3300 (N-H stretch), ~3000-2800 (C-H stretch),
~1740 (C=0 stretch, urethane), ~1690 (C=0

Fmoc-Met-OH ) i
stretch, carboxylic acid), ~1530 (N-H bend),
~1450, 760, 740 (Fmoc group)
Broad absorptions ~3100-2500 (amino acid
o zwitterion), ~1600-1500 (NHs* bend and COO~
Methionine

stretch). Lacks urethane C=0 and distinct Fmoc

aromatic bands.

Broadening of the amide | and amide Il bands
(~1650 and ~1540 cm~1) due to the additional
peptide bond. Other signals will be similar to
Fmoc-Met-OH.

Fmoc-Met-Met-OH

Similar to Fmoc-Met-OH in the Fmoc and
Fmoc-[3-Ala-OH carboxylic acid regions, but will lack bands

associated with the methionine side chain.

Appearance of a strong S=0 stretching band

Fmoc-Met(O)-OH
around 1030-1050 cm~1.[2]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a
compound and its fragments, providing definitive identification of impurities.

Table 3: Comparative Mass Spectrometry Data
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Compound Molecular Weight ( g/mol ) Expected [M+H]* (m/z)
Fmoc-Met-OH 371.45 372.1
Methionine 149.21 150.1
Fmoc-Met-Met-OH 502.63 503.2
Fmoc-[3-Ala-OH 311.33 312.1
Fmoc-Met(O)-OH 387.45 388.1

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and
comparable spectroscopic data.

'H NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the Fmoc-Met-OH sample in approximately 0.7 mL
of deuterated dimethyl sulfoxide (DMSO-ds). Ensure the sample is fully dissolved by gentle
vortexing.

 Instrument: A 400 MHz or higher field NMR spectrometer.

¢ Acquisition Parameters:

[¢]

Pulse Program: Standard proton acquisition.

[¢]

Number of Scans: 16 or 32 for good signal-to-noise ratio.

o

Relaxation Delay: 1-2 seconds.

o

Spectral Width: -2 to 14 ppm.

e Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and
baseline correct the spectrum. Reference the spectrum to the residual DMSO signal at 2.50

ppm.
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FT-IR Spectroscopy Protocol

o Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small
amount of the solid Fmoc-Met-OH powder directly onto the ATR crystal.

e Instrument: A standard FT-IR spectrometer equipped with a diamond or germanium ATR
crystal.

e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 32.

o Background Correction: Record a background spectrum of the clean, empty ATR crystal
before analyzing the sample.

o Data Analysis: Identify the key functional group frequencies and compare them to the
reference spectra.

Mass Spectrometry Protocol (Electrospray lonization -
ESI)

o Sample Preparation: Prepare a dilute solution of the Fmoc-Met-OH sample (approximately 1
mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to the low pg/mL
range for direct infusion.

e Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-
of-flight analyzer).

e Acquisition Parameters:
o lonization Mode: Positive ion mode is typically used to observe [M+H]* ions.

o Mass Range: Scan a range appropriate to detect the parent compound and expected
impurities (e.g., m/z 100-600).
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o Capillary Voltage: Optimize for maximum signal intensity (typically 3-4 kV).

o Nebulizing Gas: Nitrogen, at a flow rate optimized for stable spray.
o Data Analysis: Identify the molecular ions corresponding to Fmoc-Met-OH and any potential

impurities.

Workflow for Spectroscopic Analysis of Fmoc-Met-
OH Raw Material

The following diagram illustrates a typical workflow for the quality control of Fmoc-Met-OH raw
material using the spectroscopic techniques described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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